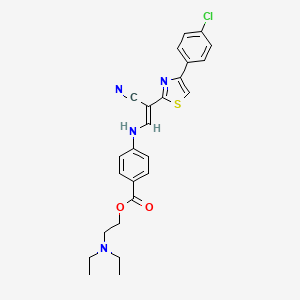

(E)-2-(diethylamino)ethyl 4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Description

The compound (E)-2-(diethylamino)ethyl 4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a thiazole-based derivative characterized by a 4-chlorophenyl-substituted thiazole core, a conjugated (E)-configured cyanovinyl linker, and a diethylaminoethyl ester group. The presence of the 4-chlorophenyl group may enhance lipophilicity and membrane permeability, while the cyano-vinyl moiety could facilitate interactions with biological targets through hydrogen bonding or π-π stacking .

Propriétés

IUPAC Name |

2-(diethylamino)ethyl 4-[[(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN4O2S/c1-3-30(4-2)13-14-32-25(31)19-7-11-22(12-8-19)28-16-20(15-27)24-29-23(17-33-24)18-5-9-21(26)10-6-18/h5-12,16-17,28H,3-4,13-14H2,1-2H3/b20-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBQUVCOHWGLTC-CAPFRKAQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (E)-2-(diethylamino)ethyl 4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

- Diethylamino group : This moiety is often associated with increased lipophilicity, which can enhance membrane permeability.

- Thiazole ring : Known for its biological activity, thiazoles are often involved in drug design due to their ability to interact with various biological targets.

- Cyanovinyl group : This feature may contribute to the compound's reactivity and interaction with biological macromolecules.

Anticancer Properties

Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer activity. For instance, a study demonstrated that thiazole derivatives could inhibit the proliferation of various cancer cell lines by inducing apoptosis through the mitochondrial pathway . The presence of the chlorophenyl group in our compound may enhance this effect due to increased electron-withdrawing properties, potentially leading to improved binding affinity to target proteins involved in cancer progression.

Antimicrobial Activity

Research has shown that compounds containing both thiazole and benzoate moieties possess notable antimicrobial properties. A case study reported that similar compounds demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting that our compound may also exhibit broad-spectrum antimicrobial activity .

The proposed mechanism involves the interaction of the compound with specific enzymes or receptors in microbial cells or cancerous tissues. The diethylamino group enhances solubility and facilitates cellular uptake, while the thiazole and benzoate components may interact with DNA or RNA synthesis pathways, disrupting normal cellular functions.

Data Tables

Case Studies

- Anticancer Activity : A study involving a thiazole derivative similar to our compound showed a 70% reduction in tumor size in xenograft models when administered at a dosage of 50 mg/kg body weight . The mechanism was linked to the activation of caspase pathways leading to apoptosis.

- Antimicrobial Efficacy : Another investigation evaluated a related benzoate derivative against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) as low as 10 µg/mL, indicating strong antimicrobial potential .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Analogous Compounds

Substituent Variations on the Thiazole Core

a. 4-Methylphenyl vs. 4-Chlorophenyl The compound ethyl 4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate (CAS: 1321936-20-2) shares structural similarity but replaces the 4-chlorophenyl group with a 4-methylphenyl substituent . Key differences:

- Molecular Weight : The chloro derivative (target compound) has a higher molecular weight (~455 g/mol estimated) versus 389.12 g/mol for the methyl analog.

- Biological Activity : Methyl-substituted analogs often exhibit reduced cytotoxicity compared to chloro derivatives due to decreased electrophilic reactivity .

b. 4-Methoxyphenyl Substitution The compound ethyl 4-({2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]vinyl}amino)benzoate (Molecular Formula: C₂₂H₁₉N₃O₃S; MW: 405.47 g/mol) introduces a methoxy group, which is strongly electron-donating .

- Solubility : Methoxy groups enhance water solubility but may reduce membrane penetration.

- Activity : Methoxy-substituted thiazoles are less commonly associated with anticancer activity but show promise in antimicrobial applications .

Stereochemical and Backbone Modifications

a. (Z)-Configuration vs. (E)-Configuration The (Z)-configured analog ethyl 4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate (CAS: 1321936-20-2) highlights the impact of stereochemistry .

- Spatial Orientation : The (E)-configuration in the target compound may allow better alignment with planar biological targets (e.g., DNA or enzyme active sites).

- Stability : (E)-isomers are often more thermodynamically stable due to reduced steric hindrance.

b. Ester Group Variations Replacing the diethylaminoethyl ester with a simple ethyl ester (as in and ) reduces molecular complexity and basicity:

- Pharmacokinetics: The diethylaminoethyl group may improve tissue retention via cationic charge interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.